molecular formula C12H30Cl2N2O B610158 2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride CAS No. 31512-74-0

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride

Cat. No.: B610158
CAS No.: 31512-74-0
M. Wt: 289.28 g/mol
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Description

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride, with the chemical formula C21H38ClN6O14S4 and CAS registry number 31512-74-0, is a quaternary ammonium compound used as a disinfectant and antiseptic agent. It exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. This compound is commonly used in healthcare settings for surface disinfection, wound irrigation, and as a preservative in ophthalmic solutions . It is known for its rapid and long-lasting antimicrobial effects, making it an effective tool in infection control .

Preparation Methods

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by quaternization with methyl chloride. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product yield . Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to achieve high efficiency and purity .

Chemical Reactions Analysis

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride is compared with other quaternary ammonium compounds such as benzalkonium chloride and polyquaternium-1. While all these compounds exhibit antimicrobial properties, this compound is unique in its broad-spectrum activity and its effectiveness against a wide range of microorganisms . Similar compounds include:

This compound stands out due to its rapid action and long-lasting effects, making it a preferred choice in various applications .

Properties

IUPAC Name

2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCUEHNXUJTGW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light amber to pale yellow liquid with a mild fishy odor; [Reference #1]
Record name Polixetonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

111 °C
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Completely soluble in water
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.103-1.1417 g/cu cm
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

10.8 [mmHg], 10.8 mm Hg at 20 °C; 14.4 mm Hg at 25 °C
Record name Polixetonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light amber/pale yellow colored clear liquid

CAS No.

31512-74-0
Record name Polixetonium chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
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2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
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